molecular formula C9H10INO B048880 N-(4-iodo-2-methylphenyl)acetamide CAS No. 117324-09-1

N-(4-iodo-2-methylphenyl)acetamide

Cat. No.: B048880
CAS No.: 117324-09-1
M. Wt: 275.09 g/mol
InChI Key: DUBRQYZOLALJTQ-UHFFFAOYSA-N
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Description

N-(4-iodo-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H10INO and a molecular weight of 275.091 g/mol . It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further substituted with a methyl group and an acetamide group. This compound is often used in early discovery research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodo-2-methylphenyl)acetamide typically involves the iodination of 2-methylacetanilide. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the para position relative to the acetamide group. Common reagents used in this process include iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-(4-iodo-2-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(4-azido-2-methylphenyl)acetamide, while oxidation with potassium permanganate could produce N-(4-iodo-2-methylphenyl)acetic acid .

Scientific Research Applications

N-(4-iodo-2-methylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-iodo-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. Additionally, the acetamide group can form hydrogen bonds, further stabilizing the interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    N-(2-iodo-4-methylphenyl)acetamide: Similar structure but with the iodine atom at the ortho position.

    N-(4-bromo-2-methylphenyl)acetamide: Similar structure but with a bromine atom instead of iodine.

    N-(4-chloro-2-methylphenyl)acetamide: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

N-(4-iodo-2-methylphenyl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and different reactivity compared to its bromine and chlorine analogs. The iodine atom also enhances the compound’s ability to participate in halogen bonding, making it a valuable tool in various chemical and biological studies .

Properties

IUPAC Name

N-(4-iodo-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBRQYZOLALJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350164
Record name N-(4-iodo-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117324-09-1
Record name N-(4-iodo-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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